molecular formula C17H19BrN2S B13747112 2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium bromide CAS No. 47070-04-2

2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium bromide

Cat. No.: B13747112
CAS No.: 47070-04-2
M. Wt: 363.3 g/mol
InChI Key: WMPDQLXFSCRILT-UHFFFAOYSA-M
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Description

2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium bromide is a benzothiazole derivative known for its applications in various scientific fields. This compound is often used as a fluorescent dye due to its ability to bind to amyloid fibrils, making it useful in biological and medical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium bromide typically involves the reaction of 4-(dimethylamino)benzaldehyde with 2-aminothiophenol in the presence of a suitable oxidizing agent. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the benzothiazole ring .

Scientific Research Applications

2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium bromide has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its ability to bind to specific molecular targets. In biological systems, it binds to amyloid fibrils, enhancing their fluorescence. This binding is facilitated by the interaction between the dimethylamino group and the fibrils, leading to a conformational change that increases fluorescence intensity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium bromide is unique due to its specific binding affinity to amyloid fibrils and its high fluorescence intensity. This makes it particularly valuable in the study of neurodegenerative diseases and in the development of diagnostic assays .

Properties

CAS No.

47070-04-2

Molecular Formula

C17H19BrN2S

Molecular Weight

363.3 g/mol

IUPAC Name

4-(3,6-dimethyl-1,3-benzothiazol-3-ium-2-yl)-N,N-dimethylaniline;bromide

InChI

InChI=1S/C17H19N2S.BrH/c1-12-5-10-15-16(11-12)20-17(19(15)4)13-6-8-14(9-7-13)18(2)3;/h5-11H,1-4H3;1H/q+1;/p-1

InChI Key

WMPDQLXFSCRILT-UHFFFAOYSA-M

Canonical SMILES

CC1=CC2=C(C=C1)[N+](=C(S2)C3=CC=C(C=C3)N(C)C)C.[Br-]

Origin of Product

United States

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